LXB4 - 98049-69-5

LXB4

Catalog Number: EVT-335861
CAS Number: 98049-69-5
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lipoxin B4 (LXB4) is an endogenous lipid mediator belonging to the lipoxin family, a group of bioactive eicosanoids formed via transcellular biosynthetic pathways involving lipoxygenase (LOX) enzymes. [, , , , ] LXB4, like its closely related counterpart lipoxin A4 (LXA4), is produced during cell-cell interactions, particularly those involving leukocytes, epithelium, endothelium, or platelets. [, , , ] These mediators are recognized for their potent anti-inflammatory and pro-resolving properties, playing a vital role in orchestrating the resolution phase of inflammation and promoting the return to tissue homeostasis. [, , , , , ]

LXB4 is biosynthesized from arachidonic acid, an omega-6 fatty acid, through the sequential actions of LOX enzymes, specifically 5-LOX and 12-LOX. [, , , , , , ] It is produced during inflammation at sites of leukocyte-tissue interaction, acting locally to dampen excessive inflammation and initiate resolution programs. [, , , ]

Synthesis Analysis
  • Total Organic Synthesis: This approach involves a multi-step process utilizing various chemical reagents and reactions to construct the LXB4 molecule from simpler starting materials. [] This allows for the production of large quantities of LXB4 and the creation of novel analogs with enhanced stability or modified biological activities. [, , ]

  • Biosynthesis in Cellular Systems: LXB4 can be generated in vitro by incubating cells capable of lipoxin production, such as platelets, neutrophils, or cell lines like rat basophilic leukemia cells (RBL-1), with appropriate precursors like leukotriene A4 (LTA4) or 15-hydroperoxyeicosatetraenoic acid (15-HPETE). [, , , , , ] This method allows for the study of the endogenous biosynthetic pathways and regulation of LXB4 formation.

Molecular Structure Analysis

LXB4 is susceptible to rapid metabolic inactivation primarily via oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding an inactive metabolite, 5-oxo-LXB4. [] This metabolic instability limits its potential therapeutic applications. [, ] The design of stable LXB4 analogs resistant to 15-PGDH has been pursued, involving modifications to the LXB4 structure, such as methylation at the 5-position or substitution of the ω-end with an aromatic ring. [, , , , ]

Mechanism of Action

LXB4 exerts its anti-inflammatory and pro-resolving effects by interacting with specific cell surface receptors. While the precise receptor for LXB4 remains elusive, evidence suggests it may share the formyl peptide receptor 2 (FPR2/ALX) with LXA4. [, ] Activation of FPR2/ALX by LXB4 initiates intracellular signaling cascades, modulating leukocyte function, promoting the resolution of inflammation, and enhancing tissue repair. [, ]

LXB4 inhibits neutrophil chemotaxis, transmigration across endothelial and epithelial cells, and diapedesis from postcapillary venules, thereby limiting excessive neutrophil infiltration into inflamed tissues. [, , , , ] It also stimulates the phagocytosis of apoptotic neutrophils by macrophages, promoting the non-inflammatory clearance of cellular debris, a hallmark of resolution. [, ]

LXB4 also modulates the production of pro-inflammatory mediators. It inhibits the release of pro-inflammatory cytokines, such as interleukin-8 (IL-8), and eicosanoids, such as leukotriene B4 (LTB4). [, , , ] Conversely, LXB4 stimulates the production of other pro-resolving mediators, amplifying the resolution cascade. []

Applications
  • Ocular Hypertension and Glaucoma: LXB4 displays neuroprotective properties in ocular hypertension-induced neuropathy, a model of glaucoma. It enhances retinal ganglion cell survival and function, regulates microglial reactivity in the retina and optic nerve, and inhibits astrocyte reactivity, protecting against neuronal damage. [, ]

  • Atherosclerosis: LXB4 modulates neutrophil function in atherosclerosis, attenuating oxidative burst and CD11b/CD18 integrin expression, key contributors to atherosclerotic progression. [] It also enhances lymphatic transmigration of neutrophils, potentially addressing impaired lymphatic function associated with atherosclerosis. []

  • Sepsis: LXB4 protects against microbial sepsis by dampening excessive inflammation and promoting resolution. It inhibits the NLRP3 inflammasome, a key inflammatory complex, thereby reducing pro-inflammatory cytokine production and increasing LXB4 biosynthesis itself, enhancing survival. []

  • Memory B Cell Function: LXB4 enhances antibody production by human memory B cells, potentially serving as a vaccine adjuvant. It promotes immunoglobulin G (IgG) production and increases the number of IgG-secreting B cells by upregulating cyclooxygenase-2 (COX2) expression, an enzyme crucial for efficient B cell antibody production. []

  • Respiratory Diseases: In asthma, LXB4 inhibits IL-8 release by peripheral blood mononuclear cells, suggesting potential anti-inflammatory benefits. [] LXB4 also shows promise in correcting impaired cilia beating dynamics in cystic fibrosis nasal epithelium, restoring mucociliary clearance function. []

  • Periodontitis: Inhibition of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxy fatty acids, enhances LXB4 production, protecting against bone resorption and preserving bone architecture in experimental periodontitis. []

  • Gastric Cancer: LXB4, along with resolvin D1, suppresses gastric cancer angiogenesis and growth, demonstrating its potential in cancer therapy. []

Lipoxin A4 (LXA4)

Compound Description: Lipoxin A4 (LXA4) is another member of the lipoxin family, derived from arachidonic acid like LXB4. Both LXA4 and LXB4 are known for their potent anti-inflammatory and pro-resolving actions []. LXA4 has been studied for its ability to inhibit leukocyte responses, stimulate lipid remodeling, and interact with specific binding sites in human neutrophils [, ].

Relevance: LXA4 is structurally similar to LXB4 and often studied in parallel to investigate their shared and distinct biological functions. While both compounds exhibit anti-inflammatory properties, studies have shown some differences in their potency and mechanisms of action. For example, LXA4 can induce hyperadhesiveness in human endothelial cells for neutrophils, while LXB4 does not [].

5-oxo-LXB4

Compound Description: 5-oxo-LXB4 is a metabolite of LXB4 generated through the action of 15-hydroxy-prostaglandin dehydrogenase (15-PGDH) []. This enzymatic conversion represents a primary route of LXB4 inactivation.

5(S)-methyl-LXB4-me

Compound Description: 5(S)-methyl-LXB4-me is a synthetic analog of LXB4 designed to resist rapid metabolic inactivation []. It has been shown to be more potent than LXB4 in both human monocytic cells and neutrophils, particularly in the nanomolar range [].

5(R)-methyl-LXB4-me

Compound Description: 5(R)-methyl-LXB4-me is another synthetic analog of LXB4 engineered for metabolic stability []. Although it potently inhibits neutrophil transmigration across endothelial monolayers, it does not stimulate monocyte adherence, unlike LXB4 and 5(S)-methyl-LXB4-me [].

15-epi-LXB4-me

Compound Description: 15-epi-LXB4-me represents the aspirin-triggered form of LXB4 and exhibits similar biological activity [, ]. It is produced through the interaction of aspirin with cyclooxygenase-2 (COX-2), modifying the enzyme's activity and leading to the formation of 15-epimers of lipoxins [].

20-hydroxy-LXB4

Compound Description: 20-hydroxy-LXB4 is a metabolite of LXB4 formed via ω-hydroxylation by a cytochrome P450 enzyme in rat liver microsomes []. This metabolic pathway represents another route of LXB4 inactivation.

20-carboxy-LXB4

Compound Description: 20-carboxy-LXB4 is a further metabolite of LXB4, derived from 20-hydroxy-LXB4 through oxidation in the liver cytosol []. It involves alcohol dehydrogenase and aldehyde dehydrogenase, indicating a multi-step metabolic pathway for LXB4 degradation.

16-para-fluoro-phenoxy-LXA4

Compound Description: 16-para-fluoro-phenoxy-LXA4 is a synthetic analog of LXA4 designed for enhanced stability and potency []. It exhibits significant inhibitory effects on PMN infiltration and vascular permeability [].

16-phenoxy-LXA4

Compound Description: 16-phenoxy-LXA4 is another synthetic analog of LXA4, demonstrating potent inhibition of PMN infiltration and vascular permeability, although with slightly lower efficacy compared to the fluorinated analog, 16-para-fluoro-phenoxy-LXA4 [].

Leukotriene B4 (LTB4)

Compound Description: Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils and contributes to the inflammatory response [, , , ]. It is produced from arachidonic acid via the 5-lipoxygenase pathway [].

Relevance: LTB4 represents a pro-inflammatory counterpart to the anti-inflammatory actions of LXB4. LXB4 has been shown to inhibit LTB4-induced neutrophil chemotaxis and adhesion [, ], highlighting its role in counteracting excessive inflammation. Notably, the same cytochrome P450 enzyme (P-450LTBω) is involved in the ω-hydroxylation of both LXB4 and LTB4 [], suggesting potential regulatory crosstalk between these pathways.

Leukotriene D4 (LTD4)

Compound Description: Leukotriene D4 (LTD4), another arachidonic acid-derived inflammatory mediator, stimulates neutrophil adhesion to mesangial cells, contributing to glomerular inflammation [].

Relevance: LXB4, along with LXA4, can attenuate LTD4-induced neutrophil adhesion to mesangial cells []. This finding suggests that LXB4 may play a role in regulating inflammatory processes in the kidneys and highlights a potential therapeutic avenue for glomerular diseases.

Resolvin E1 (RvE1)

Compound Description: Resolvin E1 (RvE1), derived from eicosapentaenoic acid (EPA), is another specialized pro-resolving mediator (SPM) known for its ability to dampen inflammation and promote resolution [, ].

Relevance: Although structurally distinct from LXB4, RvE1 shares a similar anti-inflammatory and pro-resolution profile, highlighting the interplay of different SPMs in resolving inflammation. Notably, both RvE1 and LXB4 demonstrate beneficial effects on cilia beating dynamics in cystic fibrosis nasal epithelium [], suggesting their potential therapeutic application in respiratory diseases.

Aspirin-triggered 15-epi-lipoxin A4 (15-epi-LXA4)

Compound Description: Aspirin-triggered 15-epi-lipoxin A4 (15-epi-LXA4) is formed through the interaction of aspirin with cyclooxygenase-2, similar to 15-epi-LXB4-me. This molecule is a potent inhibitor of neutrophil infiltration and vascular permeability [, ].

14,15-Leukotriene A4 (14,15-LTA4)

Compound Description: 14,15-Leukotriene A4 (14,15-LTA4) serves as a precursor molecule for lipoxins []. Human platelets can convert 14,15-LTA4 into lipoxins, contributing to the transcellular biosynthesis of these pro-resolving mediators [].

Leukotriene A5 (LTA5)

Compound Description: Similar to 14,15-LTA4, Leukotriene A5 (LTA5) acts as a precursor for lipoxin production []. Permeabilized platelets can utilize LTA5 to generate lipoxins, contributing to the diverse pathways for their biosynthesis.

Properties

CAS Number

98049-69-5

Product Name

lipoxin B4

IUPAC Name

(5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoic acid

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C20H32O5/c1-2-3-8-14-18(22)19(23)15-10-7-5-4-6-9-12-17(21)13-11-16-20(24)25/h4-7,9-10,12,15,17-19,21-23H,2-3,8,11,13-14,16H2,1H3,(H,24,25)/b6-4-,7-5+,12-9+,15-10+/t17-,18+,19-/m1/s1

InChI Key

UXVRTOKOJOMENI-WLPVFMORSA-N

SMILES

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O

Synonyms

5,14,15-THET
5,14,15-trihydroxy-6,8,10,12-eicosatetraenoic acid
5-methyl-LXB4
5D,14,15L-trihydroxy-6,8,10,12-eicosatetraenoic acid
lipoxin B4
LXB4

Canonical SMILES

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O

Isomeric SMILES

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.